Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a phenoxyethyl moiety substituted with bromine and chlorine atoms. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxyethyl Intermediate: The starting material, 4-bromo-2-chlorophenol, undergoes an etherification reaction with 2-chloroethylamine to form 2-(4-bromo-2-chlorophenoxy)ethylamine.
Piperazine Ring Formation: The intermediate is then reacted with tert-butyl piperazine-1-carboxylate under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxyethyl moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of novel organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxyethyl moiety, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrClN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(18)12-14(15)19/h4-5,12H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXDFRWWNOGZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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